Clemaphenol A

Descripción general

Descripción

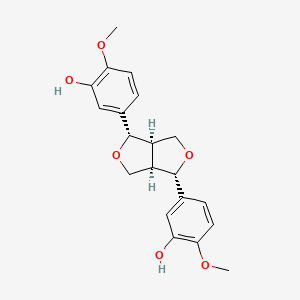

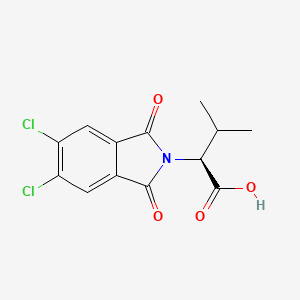

Clemaphenol A is a natural compound with the molecular formula C20H22O6 . It is a chemical constituent of the flower of Fritillaria pallidiflora . The average mass of this compound is 358.385 Da .

Molecular Structure Analysis

This compound has a complex molecular structure with 4 defined stereocentres . It contains 6 hydrogen bond acceptors and 2 hydrogen bond donors .

Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 560.0±50.0 °C at 760 mmHg, and a flash point of 292.5±30.1 °C . It has a molar refractivity of 94.9±0.3 cm3, a polar surface area of 77 Å2, and a molar volume of 278.3±3.0 cm3 .

Aplicaciones Científicas De Investigación

Chemical Composition and Isolation

- Clemaphenol A was identified as a compound isolated from the root of Clematis chinensis. It was elucidated along with another compound, dihydro-4-hydroxy-5-hyroxymethy-2(3H)-furanone, using various chromatographic techniques and spectral evidence. These compounds were new discoveries at the time of the study (He, Zhang, & Hu, 2001).

Ethnopharmacological and Pharmacological Perspectives

- The genus Clematis, which includes this compound, is traditionally used in various medicinal systems for treating ailments like nervous disorders, syphilis, gout, malaria, dysentery, rheumatism, asthma, and as analgesic, anti-inflammatory, and diuretic. The preliminary analgesic, anticancer, anti-inflammatory, diuretic, antiarthritis, hepatoprotective, hypotensive, and HIV-1 protease inhibitor activities have been studied in different species of this genus. These findings suggest potential medicinal applications of this compound (Chawla, Kumar, & Sharma, 2012).

Therapeutic Potential in Metabolic Disorders

- A study on Anemarrhena asphodeloides, a plant traditionally used in Chinese medicine for metabolic disorders, found that its total phenolic fraction, which could potentially include this compound, exhibited therapeutic effects in adipocytes. This fraction regulated insulin sensitivity and inhibited inflammation in an AMP-activated protein kinase-dependent manner, suggesting a role for this compound in metabolic health (Zhao et al., 2014).

Antioxidant and Enzyme Inhibitory Effects

- In a study on Clematis cirrhosa L., an Algerian medicinal plant, the methanol and hydromethanol extracts were tested for phenolic compositions, antioxidant activities, and enzyme inhibitory activities. The results highlighted that the extracts, potentially containing this compound, had significant antioxidant capacity and inhibited enzymes like tyrosinase, cholinesterase, α-glycosidase, and α-amylase. This points to the potential of this compound in antioxidant and enzyme regulation applications (Chohra et al., 2020).

Propiedades

IUPAC Name |

5-[(3S,3aR,6S,6aR)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-23-17-5-3-11(7-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-18(24-2)16(22)8-12/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHZMFGDDGFRLP-AFHBHXEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901122656 | |

| Record name | rel-3,3′-[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[6-methoxyphenol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901122656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

362606-60-8 | |

| Record name | rel-3,3′-[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[6-methoxyphenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362606-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-3,3′-[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[6-methoxyphenol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901122656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is Clemaphenol A and where is it found?

A1: this compound is a natural product primarily isolated from various plant sources, including Clematis tangutica [], Tephrosia purpurea [], Vespae Nidus [], Melia toosendan [], Clematis chinensis [], and Cynanchum auriculatum [].

Q2: What is the molecular structure of this compound?

A2: While the provided abstracts don't explicitly detail the molecular formula or spectroscopic data, they consistently refer to this compound as a distinct chemical entity. A search in chemical databases would be necessary to obtain the specific structural information.

Q3: Has this compound shown any promising biological activities?

A3: A study [] investigated various phytochemicals for their potential to inhibit the main protease (Mpro) of the SARS-CoV-2 virus. this compound was identified as one of the compounds exhibiting a greater binding affinity to SARS-CoV-2-Mpro (-7.3 kcal/mol) compared to the reference standard (-7.0 kcal/mol). This suggests its potential as an antiviral agent, although further research is needed.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2423732.png)

![N-cyclopentyl-2-[[6-(2-pyridinyl)-3-pyridazinyl]thio]acetamide](/img/structure/B2423733.png)

![N-cyclohexyl-3-(2-(3-methoxybenzyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2423735.png)

![(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2423738.png)

![2-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B2423741.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2423749.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2423750.png)

![2-Chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone;hydrochloride](/img/structure/B2423751.png)